![molecular formula C9H12O2S B3046518 Tert-butyl thiophene-3-carboxylate CAS No. 125294-45-3](/img/structure/B3046518.png)
Tert-butyl thiophene-3-carboxylate
Overview
Description
Tert-butyl thiophene-3-carboxylate is a chemical compound with the molecular formula C9H12O2S . It is used in the field of specialty chemicals .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Tert-butyl thiophene-3-carboxylate, has been a topic of research. A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno . This method can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno .Molecular Structure Analysis
The molecular structure of Tert-butyl thiophene-3-carboxylate involves a thiophene ring, which is a five-membered ring with one sulfur atom . The thiophene ring is substituted at the 3-position with a carboxylate group .Chemical Reactions Analysis
Thiophene-based conjugated molecules, like Tert-butyl thiophene-3-carboxylate, have played an indispensable role in the development of organic optoelectronics . They have been widely used in the development of donor and acceptor materials in organic solar cells .Physical And Chemical Properties Analysis
Tert-butyl thiophene-3-carboxylate has a molecular weight of 184.26 .Scientific Research Applications
- tert-Butyl thiophene-3-carboxylate serves as a valuable building block in the synthesis of novel organic compounds. Researchers utilize it to create derivatives that can be further employed in drug development . Its structural features make it an attractive candidate for designing new pharmaceutical agents.
- Thiophenes are a class of heterocyclic compounds containing a five-membered ring with sulfur. tert-Butyl thiophene-3-carboxylate can participate in various synthetic transformations, such as cycloaddition reactions and cycloisomerization, leading to diverse thiophene derivatives . These derivatives find applications in materials science, organic electronics, and bioactive molecules.
Pharmaceutical Research
Heterocyclic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDPANYMIUZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654957 | |
Record name | tert-Butyl thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl thiophene-3-carboxylate | |
CAS RN |
125294-45-3 | |
Record name | tert-Butyl thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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